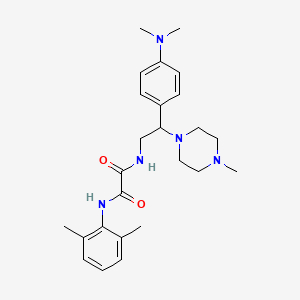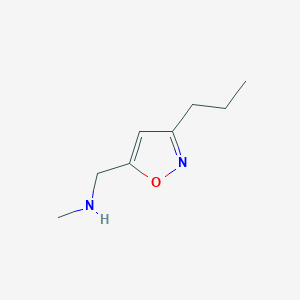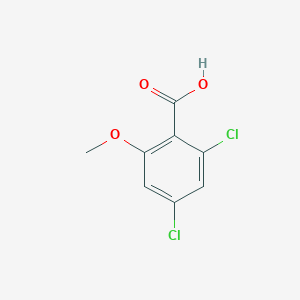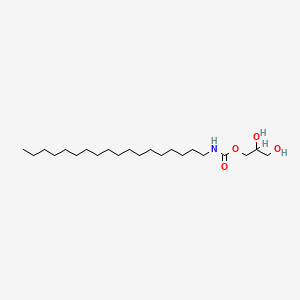
2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol
説明
2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol, commonly known as Triclosan, is a synthetic antibacterial and antifungal agent that has been used widely in personal care products, household items, and medical devices. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in the world.
科学的研究の応用
Environmental Impact and Chemical Interactions
The antimicrobial agent triclosan, which includes 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol, reacts with free chlorine under water treatment conditions. This reaction is significant because it leads to the formation of various chlorophenoxyphenols and chlorophenols, including 2,4-Dichlorophenol and 2,4,6-trichlorophenol, through electrophilic substitution and ether cleavage processes. The presence of excess free chlorine also results in chloroform formation, highlighting the environmental and chemical impact of this compound in water treatment systems (Rule et al., 2005).
Synthesis and Chemical Properties
The compound has been synthesized for use as a pharmaceutical intermediate. It is derived from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization and reduction. The structure of this compound has been confirmed through various analytical techniques, indicating its significance in pharmaceutical research and development (Quan, 2005).
Formation of Hazardous By-products
Studies have shown that the compound can be involved in the formation of hazardous by-products like mixed polybrominated/chlorinated dibenzo-p-dioxins/benzofurans (PBCDD/Fs) through gas-phase reactions. The substitution pattern of halogenated phenols like 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol significantly influences the formation mechanism of these hazardous by-products, making it a subject of environmental and chemical safety research (Shi et al., 2015).
Biodegradation and Environmental Fate
The oxidative 4-dechlorination of compounds like 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol by extracellular fungal lignin peroxidases has been observed. This process is crucial for understanding the biodegradation and environmental fate of such compounds, as it leads to the formation of dechlorinated products and contributes to the natural breakdown of these substances in the environment (Hammel & Tardone, 1988).
Photolysis and Transformation
Triclosan and its derivatives, including 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol, undergo photolysis in natural water systems. This process leads to the formation of polychlorodibenzo-p-dioxin (PCDD) photoproducts, highlighting the compound's behavior under solar irradiation and its potential environmental impact (Buth et al., 2009).
特性
IUPAC Name |
2,4-dichloro-6-(2,4,6-trichlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMBOHVBSSSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241669 | |
| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94888-09-2 | |
| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094888092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3059083.png)
![N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B3059084.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)









